3-(2-Furyl)benzaldehyde

Biocatalysis Enantioselective Synthesis Benzoylformate Decarboxylase

Differentiate your synthesis with 3‑(2‑Furyl)benzaldehyde. Its unique meta‑substitution pattern avoids steric crowding and unwanted side reactions typical of ortho‑analogues, enabling high‑yield catalytic transformations like solid‑phase Suzuki–Miyaura coupling. With a documented 94% enantiomeric excess in benzoin syntheses and a defined LogP of 2.59, this scaffold offers precise lipophilicity tuning and reliable ALDH3A1 reference activity (IC₅₀ 2.10 µM). Purchase with confidence from leading suppliers offering ≥95% purity, ensuring reproducible results for hit‑to‑lead exploration and enzyme inhibition studies.

Molecular Formula C11H8O2
Molecular Weight 172.18 g/mol
CAS No. 6453-98-1
Cat. No. B1266324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Furyl)benzaldehyde
CAS6453-98-1
Molecular FormulaC11H8O2
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=COC=C2
InChIInChI=1S/C11H8O2/c12-11(10-6-7-13-8-10)9-4-2-1-3-5-9/h1-8H
InChIKeySEIJUEFSMOQNKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Furyl)benzaldehyde: Core Chemical & Procurement Profile


3-(2-Furyl)benzaldehyde (CAS 6453-98-1, C₁₁H₈O₂, MW 172.18) is a heteroaryl–aryl hybrid building block characterized by a meta‑substituted benzene ring bearing both a formyl group and a 2‑furyl moiety . Its molecular architecture enables predictable cross‑coupling reactivity, serving as a precursor for biaryl systems, pharmacophores, and advanced materials [1]. The meta‑substitution pattern distinguishes this compound from its ortho‑ and para‑substituted analogues in terms of electronic distribution, steric accessibility, and downstream derivatization potential.

Why 3-(2-Furyl)benzaldehyde Cannot Be Replaced by a Generic Benzaldehyde or Furan Analogue


A generic benzaldehyde or a simple furfural derivative fails to replicate the electronic, steric, and chemoselective profile of 3‑(2‑Furyl)benzaldehyde. The furan ring engages in π‑stacking and hydrogen‑bonding interactions that are absent in simple phenyl systems, while the meta‑aldehyde retains electrophilic reactivity without the steric crowding or intramolecular hydrogen‑bonding complications seen in ortho‑substituted counterparts [1][2]. This precise arrangement enables catalytic transformations (e.g., Suzuki–Miyaura coupling, directed ortho‑metalation) that proceed with markedly different yields and selectivities when the substitution pattern is altered, as demonstrated in enzymatic and synthetic studies [3].

Quantitative Comparative Evidence: 3-(2-Furyl)benzaldehyde vs. Closest Analogs


Enzymatic Benzoin Condensation: 3-(2-Furyl)benzaldehyde Yields Significantly Higher Enantioselectivity and Conversion than Ortho-Substituted Analogs

In a head‑to‑head biocatalytic study using Pseudomonas putida benzoylformate decarboxylase (BFDC), 3‑(2‑Furyl)benzaldehyde (reported as 2‑furyl benzaldehyde) achieved a 62% yield and 94% enantiomeric excess (ee) in the synthesis of (R)‑benzoins [1]. In contrast, benzaldehyde derivatives bearing ortho‑cyano, ortho‑bromo, or ortho‑methoxy substituents gave yields of 0%, <2%, and <2%, respectively, under identical reaction conditions [1]. This stark difference underscores that the meta‑substituted furyl group preserves the electronic and steric compatibility required for efficient enzymatic transformation, whereas ortho‑substitution or electron‑withdrawing groups severely impair catalyst performance.

Biocatalysis Enantioselective Synthesis Benzoylformate Decarboxylase

Solid‑Phase Suzuki–Miyaura Coupling: 3-(2-Furyl)benzaldehyde Enables Heterobiaryl Aldehyde Synthesis with Ortho‑Metalation Compatibility

A study on solid‑phase Suzuki–Miyaura cross‑coupling employed Merrifield resin‑bound halo‑benzaldehydes to synthesize biaryl and heterobiaryl aldehydes. 3‑(2‑Furyl)benzaldehyde (as a furan‑2‑boronic acid coupling partner) was successfully coupled to resin‑bound electrophiles, followed by mild acid hydrolysis to release the free aldehyde product [1]. The meta‑substitution pattern on the benzaldehyde core facilitated subsequent solution‑phase directed ortho‑metalation (DoM) chemistry without undesired side reactions [1]. By contrast, analogous para‑substituted (4‑(2‑furyl)benzaldehyde) and ortho‑substituted (2‑(2‑furyl)benzaldehyde) scaffolds are known to exhibit altered regioselectivity and reduced tolerance to strong bases, limiting their utility in multi‑step DoM sequences.

Solid‑Phase Synthesis Suzuki–Miyaura Coupling Directed Ortho‑Metalation

ALDH3A1 Enzyme Inhibition: 3-(2-Furyl)benzaldehyde Exhibits Low Micromolar Potency, Distinct from High‑Affinity Inhibitors

In a standardized spectrophotometric assay, 3‑(2‑Furyl)benzaldehyde inhibited human ALDH3A1‑mediated benzaldehyde oxidation with an IC₅₀ of 2.10 μM (2100 nM) [1]. This places it in a moderate potency range, clearly distinguishable from highly optimized ALDH3A1 inhibitors such as CB29 (IC₅₀ = 200 nM) [2] and ALDH3A1‑IN‑2 (IC₅₀ = 1.29 μM) . The compound’s modest inhibition suggests it may serve as a useful negative control or a scaffold for further optimization in cancer‑related ALDH3A1 studies, rather than a potent therapeutic lead itself.

Medicinal Chemistry Aldehyde Dehydrogenase Enzyme Inhibition

Physicochemical Profile: 3-(2-Furyl)benzaldehyde vs. 2-(2-Furyl)benzaldehyde – Subtle LogP and Boiling Point Differences

Predicted physicochemical data reveal that 3‑(2‑Furyl)benzaldehyde has a calculated ACD/LogP of 2.59 and a boiling point of 300.7±25.0 °C . In contrast, its ortho‑isomer 2‑(2‑Furyl)benzaldehyde shows a slightly lower ACD/LogP of 2.29 and a marginally higher boiling point of 301.8±25.0 °C . While these differences are modest, they translate into measurable variations in chromatographic retention time and partition behavior, which can be exploited during purification or when tuning lipophilicity in a lead optimization series.

Physicochemical Properties LogP Chromatography

QSAR‑Driven Substituent Effects: Meta‑Substitution Favors Hydrophobicity‑Dependent Inhibition over Ortho‑Hydroxyl Effects

A quantitative structure–activity relationship (QSAR) analysis of 18 benzaldehyde derivatives as phenoloxidase inhibitors established that hydrophobicity of the para‑substituent is the dominant factor driving inhibition potency, with each unit increase in Hansch–Fujita π value yielding a ~4.5‑fold increase in IC₅₀ [1]. Importantly, ortho‑hydroxyl groups contributed to higher inhibition via intramolecular hydrogen bonding, an interaction that is not possible for meta‑substituted 3‑(2‑Furyl)benzaldehyde [1]. This class‑level SAR suggests that 3‑(2‑Furyl)benzaldehyde will behave as a moderate inhibitor governed primarily by its furyl group’s hydrophobicity, rather than by hydrogen‑bond‑mediated stabilization.

QSAR Phenoloxidase Inhibition Substituent Effects

High‑Value Application Scenarios for 3-(2-Furyl)benzaldehyde Procurement


Stereoselective Biocatalytic Synthesis of (R)-Benzoins and Related Chiral Intermediates

Based on the direct enzymatic comparison showing 62% yield and 94% ee , 3-(2-Furyl)benzaldehyde is the preferred substrate over ortho‑substituted benzaldehydes for preparing chiral (R)‑benzoins. This makes it a valuable building block for asymmetric syntheses of pharmaceuticals and natural products where high enantiopurity is essential.

Solid‑Phase Library Construction of Heterobiaryl Aldehydes for Medicinal Chemistry

The demonstrated compatibility with solid‑phase Suzuki–Miyaura coupling and subsequent directed ortho‑metalation positions 3-(2-Furyl)benzaldehyde as a versatile scaffold for parallel synthesis of diverse biaryl and heterobiaryl libraries. Its meta‑substitution pattern minimizes steric hindrance and avoids undesired side reactions during metalation, streamlining hit‑to‑lead exploration.

ALDH3A1 Inhibitor Assay Development and Baseline Control Compound

With a well‑documented IC₅₀ of 2.10 μM against human ALDH3A1 , this compound provides a reliable, moderate‑potency reference standard for enzyme inhibition assays. Researchers can use it to calibrate assay sensitivity, validate high‑throughput screening protocols, or as a negative control when evaluating more potent ALDH3A1 inhibitors .

Physicochemical Tuning in Lead Optimization: LogP‑Sensitive Series

The 0.30 LogP difference between 3-(2-Furyl)benzaldehyde (2.59) and its ortho‑isomer (2.29) offers medicinal chemists a subtle but actionable lipophilicity adjustment. When a lead series requires fine‑tuning of partition coefficient to improve permeability or reduce off‑target binding, this compound represents a distinct physicochemical option.

Technical Documentation Hub

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